Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative fused with a pyrazole moiety. Structurally, it consists of a central dihydropyridine ring substituted with two methyl groups at positions 2 and 6, ethoxycarbonyl groups at positions 3 and 5, and a 1-phenyl-3-(4-propoxyphenyl)pyrazole substituent at position 2. Its synthesis typically involves multicomponent cyclocondensation reactions of ethyl acetoacetate, substituted pyrazole-4-carboxaldehydes, and ammonium acetate, followed by oxidation using agents like HTIB (Hydroxy(tosyloxy)iodobenzene) .
Crystallographic studies of analogous compounds, such as dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (), reveal planar dihydropyridine rings and hydrogen-bonding networks that stabilize the crystal lattice .
Properties
Molecular Formula |
C31H35N3O5 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H35N3O5/c1-6-18-39-24-16-14-22(15-17-24)29-25(19-34(33-29)23-12-10-9-11-13-23)28-26(30(35)37-7-2)20(4)32-21(5)27(28)31(36)38-8-3/h9-17,19,28,32H,6-8,18H2,1-5H3 |
InChI Key |
LATMPUYNIQPHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction is usually carried out in an aqueous medium with a suitable catalyst to enhance the yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to inhibit certain enzymes and pathways makes it useful in studying biochemical processes and disease mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-propoxyphenyl group in the target compound increases lipophilicity compared to methyl or unsubstituted phenyl groups, which may enhance pharmacokinetic properties .
- Hydrogen Bonding : Analogues like the dimethyl derivative () exhibit intermolecular C–H···O interactions, critical for crystal packing . The propoxyphenyl group may introduce additional van der Waals interactions.
- Bioactivity: Pyrazole substituents significantly influence antimicrobial potency. For instance, 3-chloroaryl derivatives (e.g., 2c in ) show higher activity than methyl-substituted counterparts .
Yield Comparison :
- The unsubstituted phenyl derivative (2a) yields ~75–80% .
- Bulky substituents (e.g., 4-propoxyphenyl) may reduce yields due to steric hindrance, though specific data for the target compound are unavailable.
Crystallographic and Conformational Analysis
Crystallographic studies of related compounds (e.g., ) reveal:
- Planarity : The dihydropyridine ring adopts a boat conformation, with puckering parameters (q, θ) consistent with Cremer-Pople analysis .
- Hydrogen Bonding : N–H···O and C–H···O interactions dominate, forming R₂²(8) motifs (). The 4-propoxyphenyl group’s ether oxygen may participate in weak C–H···O bonds, altering packing efficiency.
Research Findings and Limitations
Antimicrobial Activity
While the target compound’s antimicrobial activity remains unstudied, structural analogues exhibit:
- Bacterial Inhibition : MIC values ranging from 25–100 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Moderate efficacy against Candida albicans (MIC ~50–200 µg/mL) .
Calcium Channel Binding
DHP derivatives with electron-withdrawing groups (e.g., –NO₂) show higher calcium channel affinity. The target compound’s 4-propoxyphenyl group (electron-donating) may reduce binding compared to commercial drugs like amlodipine .
Biological Activity
Diethyl 2,6-dimethyl-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure, which includes a dihydropyridine core and multiple functional groups that may contribute to its biological activity. The molecular formula is , and it possesses distinct chemical properties that influence its interactions within biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that the compound may have anticancer properties. In vitro evaluations against various cancer cell lines demonstrated a moderate level of activity, with growth inhibition ranging from 92.48% to 126.61% at a concentration of 10 µM .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes associated with various pathological conditions. For instance, it may interact with phospholipases, which are important in cellular signaling and membrane dynamics .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Phospholipase Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study assessed the anticancer activity of the compound across a panel of approximately sixty cancer cell lines. The results indicated varying levels of efficacy, suggesting that the compound's structure may influence its activity against specific cancer types .
- Pharmacological Screening : Another research effort focused on screening a library of compounds for PLA2G15 inhibition. The results indicated that this compound could be a candidate for further exploration in drug development due to its inhibitory effects on this enzyme .
Data Tables
| Study | Activity Assessed | Results |
|---|---|---|
| In Vitro Anticancer Activity | Growth inhibition in cancer cell lines | 92.48% - 126.61% at 10 µM |
| Enzyme Inhibition Study | PLA2G15 inhibition | Confirmed inhibition with potential for phospholipidosis prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
